molecular formula C11H15NO2 B2473029 N-(2-hydroxy-1,1-dimethylethyl)benzamide CAS No. 19312-05-1

N-(2-hydroxy-1,1-dimethylethyl)benzamide

Cat. No. B2473029
CAS RN: 19312-05-1
M. Wt: 193.246
InChI Key: PCSOUTBWLVEYRU-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1,1-dimethylethyl)benzamide” is an organic compound . It is part of a class of compounds known as benzamides . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Synthesis Analysis

The title compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-1,1-dimethylethyl)benzamide” was determined and confirmed by X-ray analysis . The molecular formula is C11H15NO2 .


Chemical Reactions Analysis

The compound’s structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .

Scientific Research Applications

Free Radical Scavenging Activity

N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives demonstrate potential as free radical scavengers. A study by Tait, Ganzerli, and Bella (1996) synthesized compounds related to N-(2-hydroxy-1,1-dimethylethyl)benzamide, exploring their capacity to act as free radical scavengers. This property is significant in various biochemical processes and pharmaceutical applications where oxidative stress plays a role (Tait et al., 1996).

Antifungal Activity

Compounds structurally similar to N-(2-hydroxy-1,1-dimethylethyl)benzamide have been investigated for their antifungal properties. Ienascu et al. (2018) synthesized novel derivatives and assessed their efficacy against phytopathogenic fungi and yeasts. These findings highlight the potential use of such compounds in agricultural and medical contexts to combat fungal infections (Ienascu et al., 2018).

Biological Activity Spectrum Analysis

Further research into derivatives of N-(2-hydroxy-1,1-dimethylethyl)benzamide explored their spectrum of biological activity against various microbial strains. Imramovský et al. (2011) conducted an in-depth analysis of these compounds, demonstrating their potential as agents against mycobacterial, bacterial, and fungal infections. The study underscores the broad-spectrum applicability of these compounds in medicinal chemistry (Imramovský et al., 2011).

Application in Herbicides

Some benzamides, closely related to N-(2-hydroxy-1,1-dimethylethyl)benzamide, have been found to possess herbicidal properties. Viste, Cirovetti, and Horrom (1970) identified a group of benzamides effective against annual and perennial grasses, indicating their potential use in agricultural settings (Viste et al., 1970).

Antidopaminergic Properties

Another line of research involves the investigation of N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives for their antidopaminergic properties, which are relevant in the development of antipsychotic drugs. Högberg et al. (1990) synthesized and analyzed the effects of such compounds, indicating their potential use in treating psychiatric disorders (Högberg et al., 1990).

Synthesis for Radiopharmaceuticals

The compound has also been synthesized for applications in radiopharmaceuticals. Bobeldijk et al. (1990) discussed the high-yield synthesis of a related compound, highlighting its significance in medical imaging and diagnostics (Bobeldijk et al., 1990).

Crystal Structure Analysis

Understanding the crystal structures of N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives is crucial for their application in various fields. Pertlik (1990) provided detailed insights into the crystal structures and hydrogen bonding schemes of several derivatives, which is fundamental for their practical applications in materials science and pharmaceuticals (Pertlik, 1990).

Metalloligand Design

These compounds can serve as metalloligands, useful in the design of single-molecule and single-chain magnets. Costes, Vendier, and Wernsdorfer (2010) explored this application, demonstrating the versatility of such compounds in materials science and nanotechnology (Costes et al., 2010).

Improved Synthesis Processes

Dian (2010) researched improved synthesis processes for compounds similar to N-(2-hydroxy-1,1-dimethylethyl)benzamide, which is crucial for enhancing their availability and affordability for various applications (Dian, 2010).

Antibacterial Activity

Investigations into the antibacterial properties of related compounds have also been conducted. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl) benzamides and tested their efficacy against various bacteria, showing potential in the development of new antibiotics (Mobinikhaledi et al., 2006).

Future Directions

The compound’s N, O-bidentate directing group is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that “N-(2-hydroxy-1,1-dimethylethyl)benzamide” could be used in future research and applications involving the transformation of inert C–H bonds into reactive ones .

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSOUTBWLVEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)benzamide

CAS RN

19312-05-1
Record name N-(1,1-DIMETHYL-2-HYDROXYETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 ml dichloromethane solution containing 89 g (1.0 mol) 2-amino-2-methyl-1-propanol at 0° was added dropwise with stirring 70 g (0.5 mol) benzoyl chloride in 250 ml dichloromethane. The reaction mixture was warmed to roome temperature and stirred for several hours. The 2-amino-2-methyl-1-propanol hydrochloride was removed from the reaction mixture by filtration and was thoroughly washed with dichloromethane. The filtrate and washings were combined and the dichloromethane removed under reduced pressure to afford 67.55 g (0.35 mol), 70%, 2-benzoylamino-2-methyl-1-propanol as a white solid, mp 80°-82°, sublimation at 75° (0.2 mm); ir (KBr) 1630 (c=o) cm-1 ; pmr (CDCl3) δ 1.50 (s, 6H), 3.67 (s, 2H), 5.27 (bs, 1H), 6.92 (bs, 1H) and 7.1 - 8.3 (m, 5H) ppm.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
12
Citations
RE Gerkin - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
The title compound, C11H15NO2, crystallized in the centrosymmetric space group P21/n with one molecule in the asymmetric unit. There is a single intermolecular hydrogen bond, in …
Number of citations: 2 scripts.iucr.org
YW Wu, RJ Wang, YY Jiang, H Fu… - … Section C: Crystal …, 2004 - scripts.iucr.org
The molecules of the title compound, C11H14BrNO2, are assembled into a two-dimensional network by a combination of hydrogen bonds and stacking interactions. The phenyl rings …
Number of citations: 2 scripts.iucr.org
SP Runyon, PD Mosier, BL Roth… - Journal of medicinal …, 2008 - ACS Publications
The effects of 3-position substitution of 9-aminomethyl-9,10-dihydroanthracene (AMDA) on 5-HT 2A receptor affinity were determined and compared to a parallel series of DOB-like 1-(2,…
Number of citations: 40 pubs.acs.org
IA Guzei, LC Spencer, RW McGaff… - … Section C: Crystal …, 2007 - scripts.iucr.org
Hydrogen bonds of four types (N—H⋯O=C, N—H⋯OH, O—H⋯O=C and O—H⋯OH) connect molecules of the title compound, C14H20N2O4, in the crystal into sheets folded into a …
Number of citations: 2 scripts.iucr.org
CJ Bungard, GD Hartman, JJ Manikowski… - Bioorganic & medicinal …, 2011 - Elsevier
A series of partial agonists of the Glucocorticoid Receptor were prepared targeting reduced transactivation activity, while maintaining significant transrepression activity. Incorporation of …
Number of citations: 22 www.sciencedirect.com
B Laursen, MP Denieul, T Skrydstrup - Tetrahedron, 2002 - Elsevier
The synthesis of a perbenzylated derivative of balanol's highly functionalized benzophenone fragment is reported employing a regioselective Heck reaction as the key step for the …
Number of citations: 57 www.sciencedirect.com
MA Milne - 2009 - core.ac.uk
In this thesis a series of diphenol phenanthroline (Dpp) peptide conjugates were synthesized and then coupled to ferrocene to give the corresponding organometallic conjugates. The …
Number of citations: 5 core.ac.uk
S Crosignani, AC Young, B Linclau - Tetrahedron letters, 2004 - Elsevier
N-(β-Hydroxy)amides can be cyclised by reaction with diisopropylcarbodiimide (DIC) to give the corresponding 2-oxazolines in high yields. The reaction requires only very mild Lewis-…
Number of citations: 45 www.sciencedirect.com
BB TS, S Dhar, ER Tiekink - Acta crystallographica. Section C …, 2000 - europepmc.org
The title compound, C (14) H (12) N (2) O (4), shows an E conformation about the diazenyl N atoms. The crystal structure features layers of molecules with the primary connection …
Number of citations: 1 europepmc.org
B McMahon - Data Science Journal, 2002 - jstage.jst.go.jp
A recurring theme during the CODATA 2000 conference (Lake Maggiore, Italy, 15-19 October 2000) was the increasing convergence in data-rich branches of science between the …
Number of citations: 2 www.jstage.jst.go.jp

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